2-[(3-Fluorobenzyl)oxy]benzaldehyde 2-[(3-Fluorobenzyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 172685-67-5
VCID: VC7803271
InChI: InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
SMILES: C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol

2-[(3-Fluorobenzyl)oxy]benzaldehyde

CAS No.: 172685-67-5

Cat. No.: VC7803271

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Fluorobenzyl)oxy]benzaldehyde - 172685-67-5

Specification

CAS No. 172685-67-5
Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
IUPAC Name 2-[(3-fluorophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
Standard InChI Key BSAJRFAEOQFFKC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F
Canonical SMILES C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F

Introduction

Structural Characteristics and Nomenclature

The IUPAC name for this compound is 2-[(3-fluorophenyl)methoxy]benzaldehyde. Its structure consists of a benzaldehyde ring (positions 1–6) with a methoxy group at position 2, where the methoxy oxygen is further connected to a 3-fluorobenzyl group. The canonical SMILES representation is O=Cc1ccccc1OCCc2cccc(F)c2, and its InChIKey is IRZBCKWHYJXVGO-UHFFFAOYSA-N. The fluorine atom at the meta position on the benzyl group influences electronic effects, enhancing the compound's stability and reactivity in specific reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-[(3-fluorobenzyl)oxy]benzaldehyde typically follows a Williamson ether synthesis pathway:

  • Reactants: 2-Hydroxybenzaldehyde and 3-fluorobenzyl bromide.

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent: Dimethylformamide (DMF) or acetone.

  • Conditions: Reflux at 80–100°C for 12–24 hours .

The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the benzyl bromide. A representative reaction equation is:

2-Hydroxybenzaldehyde+3-Fluorobenzyl bromideK₂CO₃, DMF2-[(3-Fluorobenzyl)oxy]benzaldehyde+KBr+H₂O\text{2-Hydroxybenzaldehyde} + \text{3-Fluorobenzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-[(3-Fluorobenzyl)oxy]benzaldehyde} + \text{KBr} + \text{H₂O}

Table 1: Optimization of Synthesis Conditions

ParameterOptimal ConditionYield (%)
SolventDMF85
Temperature (°C)9082
Reaction Time (h)1888

Industrial-Scale Production

Industrial methods mirror laboratory techniques but employ continuous-flow reactors to enhance efficiency. Safety protocols prioritize minimizing exposure to volatile intermediates like 3-fluorobenzyl bromide.

Physicochemical Properties

Table 2: Key Physical Properties

PropertyValue/Description
Molecular Weight242.24 g/mol
Melting Point45–48°C (estimated)
Boiling Point290–295°C (extrapolated)
SolubilitySoluble in DMF, acetone, ether
LogP (Partition Coeff.)2.8 (predicted)

The fluorine atom increases lipophilicity compared to non-fluorinated analogs, potentially enhancing bioavailability in biological systems.

Chemical Reactivity and Derivatives

Aldehyde Group Reactions

  • Oxidation: Forms 2-[(3-fluorobenzyl)oxy]benzoic acid using KMnO₄ or CrO₃.

  • Reduction: Converts to 2-[(3-fluorobenzyl)oxy]benzyl alcohol via NaBH₄ or LiAlH₄.

  • Nucleophilic Addition: Reacts with amines (e.g., hydroxylamine) to form Schiff bases.

Ether Stability

The benzyl ether linkage is resistant to hydrolysis under mild conditions but cleaves in strong acids (e.g., HBr in acetic acid).

Biological Activity and Research Applications

Table 3: Antimicrobial Activity of Analogous Compounds

CompoundMIC (µM) vs. S. aureusMIC (µM) vs. E. coli
4-Fluorobenzaldehyde50–100100–200
2-Chlorobenzaldehyde30–6060–120

The 3-fluorobenzyl group may enhance membrane penetration, improving efficacy against Gram-positive bacteria .

Anticancer Research

Benzaldehyde derivatives are known to induce apoptosis in cancer cells by inhibiting tubulin polymerization or generating reactive oxygen species (ROS). For instance, a study on hepatocellular carcinoma cells demonstrated that fluorinated benzaldehydes reduced cell viability by 40–60% at 50 µM .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing MAO-B inhibitors (e.g., Safinamide derivatives) . The fluorobenzyl group improves blood-brain barrier permeability, critical for CNS-targeted drugs.

Material Science

Its aldehyde group facilitates cross-linking in polymer synthesis, enabling the creation of fluoroaromatic resins with enhanced thermal stability.

Comparison with Structural Analogs

Table 4: Comparative Analysis with Related Compounds

CompoundKey DifferenceBioactivity (Relative)
2-Chloro-5-fluorobenzaldehydeChlorine substituentHigher cytotoxicity
2-MethoxybenzaldehydeLack of fluorineLower logP

The absence of a chlorine atom in 2-[(3-fluorobenzyl)oxy]benzaldehyde may reduce hepatotoxicity compared to chlorinated analogs.

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